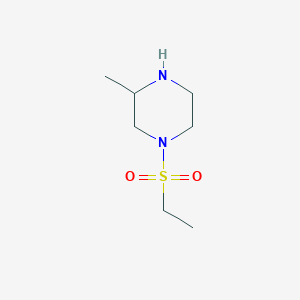

1-Ethanesulfonyl-3-methyl-piperazine

Vue d'ensemble

Description

1-Ethanesulfonyl-3-methyl-piperazine is a biochemical compound with the molecular formula C7H16N2O2S and a molecular weight of 192.28 . It is used for proteomics research .

Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-Ethanesulfonyl-3-methyl-piperazine, has been a subject of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The InChI code for 1-Ethanesulfonyl-3-methyl-piperazine is 1S/C7H16N2O2S/c1-3-12(10,11)9-5-4-8-7(2)6-9/h7-8H,3-6H2,1-2H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

1-Ethanesulfonyl-3-methyl-piperazine has a molecular weight of 192.28 .Applications De Recherche Scientifique

DNA-directed Alkylating Agents

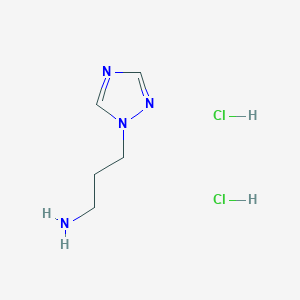

The synthesis and evaluation of bis-N,N'-trisubstituted 1,2,4-triazolo-piperazines, which spontaneously formed from the cycloaddition of reactive cumulenes with piperazino-1,4-(bis-ethanenitrile) and 1-cyanomethyl-4-methyl-piperazine, demonstrated potential as DNA-directed alkylating agents. These compounds showed promising DNA affinity and antitumor activity, highlighting the application of 1-ethanesulfonyl-3-methyl-piperazine derivatives in cancer research (Y. Al-Soud & N. Al-Masoudi, 2004).

Antibacterial and Antifungal Activities

A series of azole-containing piperazine derivatives were synthesized and evaluated for their antibacterial, antifungal, and cytotoxic activities. These studies found that compounds with 1-ethanesulfonyl-3-methyl-piperazine structures exhibited moderate to significant antibacterial and antifungal activities, comparable to standard drugs like chloramphenicol and fluconazole (Lin-Ling Gan, Bo Fang, & Cheng‐He Zhou, 2010).

Antidepressant and Antianxiety Activity

Compounds synthesized from 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine were investigated for their antidepressant and antianxiety activities. The study revealed significant activity in reducing the duration of immobility times and showing antianxiety effects in tested models, underscoring the potential of these derivatives in neuropsychiatric disorder treatment (J. Kumar et al., 2017).

Anti-inflammatory Activity

Research on 1-(4-substituted)-2-(-4-(piperazine-1-yl) bis-thiazole-5-yl) 2-methyl-4-nitro-1h-imidazole-1-yl) ethanone compounds demonstrated significant in-vitro and in-vivo anti-inflammatory activities. This study highlights the therapeutic potential of these compounds in treating inflammation-related conditions (Aejaz Ahmed, K. Molvi, & G. J. Khan, 2017).

Flame Retardant Applications

Investigations into the application of piperazine-phosphonates derivatives as flame retardants on cotton fabric explored their potential in enhancing fire resistance. The study focused on understanding the thermal degradation mechanism and provided insights into the use of these compounds in developing flame-retardant materials (Thach-Mien D. Nguyen et al., 2014).

Safety And Hazards

The safety data sheet for a similar compound, 1-Methylpiperazine, indicates that it is a flammable liquid and vapor. It can cause severe skin burns and eye damage, may cause respiratory irritation, and may cause an allergic skin reaction. It is harmful if swallowed, in contact with skin, or if inhaled .

Propriétés

IUPAC Name |

1-ethylsulfonyl-3-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2S/c1-3-12(10,11)9-5-4-8-7(2)6-9/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTMHYXIOUFANLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCNC(C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethanesulfonyl-3-methyl-piperazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(Cyclohexylsulfanyl)methyl]aniline](/img/structure/B1455422.png)

amine](/img/structure/B1455427.png)

![3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1455439.png)